4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Description

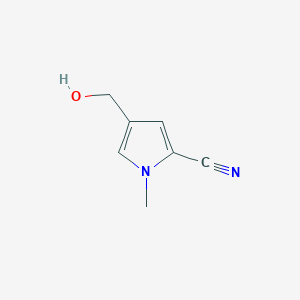

4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole-based heterocyclic compound featuring a nitrile group at position 2, a methyl group at position 1, and a hydroxymethyl (-CH$_2$OH) substituent at position 4. Pyrrole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic properties and biological activity.

Properties

IUPAC Name |

4-(hydroxymethyl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHVEJLBFMWIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of a suitable pyrrole derivative with formaldehyde and hydrogen cyanide. One common method is the Pinner reaction, where the starting material, 1-methylpyrrole, is reacted with formaldehyde and hydrogen cyanide under acidic conditions to yield the desired product. The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of continuous flow technology also minimizes the risk of hazardous reactions and improves safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile or 4-carboxy-1-methyl-1H-pyrrole-2-carbonitrile.

Reduction: 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile include:

Table 1: Comparative Analysis of Pyrrole-2-carbonitrile Derivatives

*Calculated based on substituents.

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the formyl group in 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile (). WAY-255348 () demonstrates that bulky substituents at position 5 (e.g., indole-derived groups) significantly influence biological activity, enabling selective receptor modulation.

Synthetic Approaches :

- Multicomponent reactions (e.g., ) are common for pyrrole-carbonitrile synthesis, but the target compound’s hydroxymethyl group may require protective strategies during synthesis.

- WAY-255348’s synthesis involved iterative optimization of substituents to balance potency and pharmacokinetics, highlighting the importance of substituent engineering .

Biological and Functional Relevance: The nitrile group at position 2 is conserved across analogs, contributing to electronic effects and hydrogen-bonding interactions.

Biological Activity

4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative notable for its unique structural features, including a hydroxymethyl group at the 4-position and a carbonitrile functional group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C7H8N2O

- Molecular Weight : Approximately 164.16 g/mol

The structural features of this compound significantly influence its chemical reactivity and biological activity, making it a subject of interest in various research fields.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological targets, including enzymes and receptors. Research indicates its potential roles in:

- Anticancer Activity : The compound has been investigated as a precursor in the synthesis of alkylaminophenol derivatives, which exhibit antiproliferative effects against various cancer cell lines. For instance, similar pyrrole derivatives have shown significant cytotoxicity against cancer cells, suggesting that this compound may also possess similar properties .

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate the activity of specific enzymes or receptors by binding to their active sites, thereby inhibiting their function. This interaction can lead to alterations in cellular processes such as apoptosis in cancer cells or disruption of microbial growth.

Anticancer Activity

A study highlighted the effectiveness of pyrrole derivatives in inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins. Compounds with structural similarities to this compound demonstrated significant antitumor activity by activating caspases involved in programmed cell death .

In vitro tests have shown that certain derivatives exhibit GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.2 nM against HeLa cells, indicating potent anticancer properties .

Antimicrobial Activity

Research into the antimicrobial potential of pyrrole derivatives suggests that compounds like this compound could be effective against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related pyrrole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl group at C4, carbonitrile at C2 | Anticancer, antimicrobial |

| 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | Formyl group instead of hydroxymethyl | Anticancer, DNA interaction |

| Pyrrolo[2,3-d]pyrimidine derivatives | Multiple substitutions | Potent anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile, and what reaction conditions are critical for optimizing yield and purity?

- Answer : The compound is synthesized via reactions of substituted pyrroles with aldehydes and nitriles. Key parameters include temperature control (e.g., 60–80°C), pH adjustment (neutral to mildly acidic), and the use of palladium catalysts to enhance selectivity and yield (up to 85% in optimized conditions). Solvent systems like ethanol/water mixtures can improve reaction efficiency .

| Synthetic Route | Catalyst | Optimal Yield | Key Challenges |

|---|---|---|---|

| Aldehyde-nitrile coupling | Pd-based | 75–85% | Byproduct formation |

| Hydroxymethylation of pyrroles | Acidic pH | 65–70% | Regioselectivity control |

Q. How do the hydroxymethyl and carbonitrile functional groups influence the compound’s reactivity in medicinal chemistry applications?

- Answer : The hydroxymethyl group participates in hydrogen bonding with biological targets (e.g., enzymes), while the carbonitrile group enables electrostatic interactions or serves as a precursor for further derivatization (e.g., conversion to amines or carboxylic acids). These groups enhance binding affinity to targets like kinase enzymes .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structure?

- Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., hydroxymethyl at C4, methyl at N1).

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrrole ring planarity, torsion angles of ~177.9° for substituents) .

- Mass spectrometry : ESI-MS for molecular weight verification (e.g., [M+1] peak at m/z 177.2) .

Q. What are the primary challenges in achieving regioselective functionalization of the pyrrole ring during synthesis?

- Answer : Competing reaction pathways (e.g., C3 vs. C5 substitution) arise due to the pyrrole ring’s electron-rich nature. Strategies include using directing groups (e.g., methyl at N1) or optimizing catalyst-substrate interactions (e.g., Pd coordination to nitrile groups) .

Q. How does the electronic structure of the pyrrole ring affect the compound’s stability under different pH conditions?

- Answer : The aromatic π-system stabilizes the ring under neutral conditions. However, under strongly acidic or basic conditions, protonation/deprotonation of the hydroxymethyl group can alter reactivity, leading to ring-opening or polymerization. Stability is optimal at pH 6–8 .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to resolve contradictions in reported yields for palladium-catalyzed syntheses?

- Answer : Use Design of Experiments (DOE) to test variables like catalyst loading (0.5–5 mol%), solvent polarity (e.g., DMF vs. ethanol/water), and temperature. Analytical tools like HPLC or GC-MS can identify byproducts (e.g., over-oxidized nitriles) and guide parameter adjustments .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2–3 mol% Pd | Maximizes turnover |

| Solvent | Ethanol/water (3:1) | Enhances solubility |

| Reaction time | 12–16 hours | Minimizes side reactions |

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Answer :

- Molecular docking : Predict binding modes with enzymes (e.g., kinases) using software like AutoDock Vina.

- QM/MM simulations : Model electronic interactions of the carbonitrile group with active-site residues.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can competing byproducts be minimized during hydroxymethyl group introduction?

- Answer :

- Protective group strategies : Temporarily block reactive sites (e.g., acetylation of the pyrrole nitrogen).

- Stoichiometric control : Limit aldehyde equivalents to prevent over-functionalization.

- Catalyst tuning : Use Pd/Cu bimetallic systems to enhance selectivity for C4 substitution .

Q. What strategies enhance the compound’s solubility for in vitro assays without altering its bioactivity?

- Answer :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.

- Prodrug design : Convert the hydroxymethyl group to a phosphate ester (cleaved in vivo).

- Structural analogs : Replace the methyl group with polar substituents (e.g., -CHOH) .

Q. How do isotopic labeling studies aid in elucidating the mechanism of carbonitrile group transformations?

- Answer : C or N labeling tracks nitrile conversion pathways (e.g., reduction to amines or hydrolysis to carboxylic acids). NMR or LC-MS monitors labeled intermediates, revealing kinetic bottlenecks or competing mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.